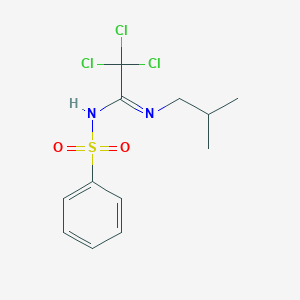![molecular formula C19H19ClN2O5 B284460 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B284460.png)
2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate, also known as EACA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EACA is a derivative of tranexamic acid, which is a well-known antifibrinolytic agent that is used to prevent excessive bleeding during surgeries. EACA has been shown to possess similar antifibrinolytic properties, but with several advantages over tranexamic acid, making it an attractive candidate for further research.
作用机制
The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate involves the inhibition of plasmin, which is an enzyme that is involved in the breakdown of blood clots. This compound binds to plasmin and prevents it from breaking down fibrin, which is a protein that is involved in the formation of blood clots. This results in the stabilization of blood clots and the prevention of excessive bleeding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of plasmin, which results in the stabilization of blood clots. This compound has also been shown to increase the levels of factor XIII, which is a protein that is involved in the cross-linking of fibrin. This results in the formation of stronger blood clots that are more resistant to breakdown.
实验室实验的优点和局限性
2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate has several advantages over other antifibrinolytic agents such as tranexamic acid. It has been shown to be more effective in preventing bleeding during surgeries and has fewer side effects. This compound is also more stable in solution, making it easier to store and transport. However, this compound has some limitations as well. It is more expensive than other antifibrinolytic agents and requires a higher dose to achieve the same level of antifibrinolytic activity.
未来方向
There are several future directions for the research on 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate. One potential application is in the treatment of thrombosis and thrombolysis. This compound has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots. This property of this compound makes it a potential candidate for the development of new thrombolytic agents. Another potential application is in the study of blood clotting and fibrinolysis. This compound has been shown to possess antifibrinolytic properties, making it useful in the study of these processes. Additionally, this compound could be used in the development of new antifibrinolytic agents that are more effective and have fewer side effects.
合成方法
2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate can be synthesized by reacting 4-chlorobenzoyl chloride with ethyl 4-aminobenzoate to obtain 4-chlorobenzoyl ethyl 4-aminobenzoate. This compound is then reacted with sodium ethoxide and acetic anhydride to obtain this compound.
科学研究应用
2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate has been studied extensively for its potential applications in scientific research. It has been shown to possess antifibrinolytic properties, which makes it useful in the study of blood clotting and fibrinolysis. This compound has also been shown to inhibit the activity of plasmin, which is an enzyme that is involved in the breakdown of blood clots. This property of this compound makes it useful in the study of thrombosis and thrombolysis.
属性
分子式 |
C19H19ClN2O5 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC 名称 |
[2-(4-ethoxyanilino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C19H19ClN2O5/c1-2-26-16-9-7-15(8-10-16)22-17(23)12-27-18(24)11-21-19(25)13-3-5-14(20)6-4-13/h3-10H,2,11-12H2,1H3,(H,21,25)(H,22,23) |
InChI 键 |
GXQCHZYSKSKUSW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)



![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284401.png)
![2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284402.png)
![7-[2-(benzyloxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284403.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284405.png)
![7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284406.png)
![5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284407.png)
